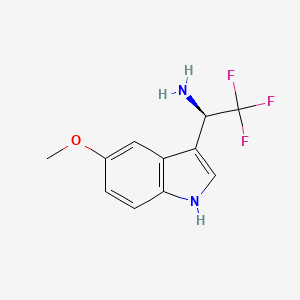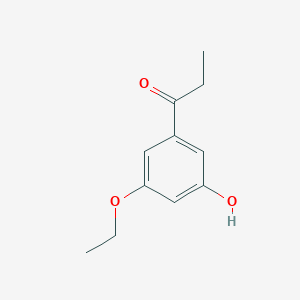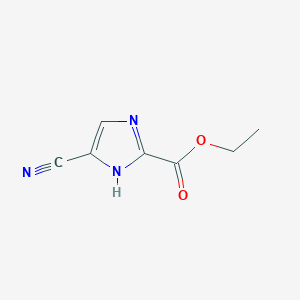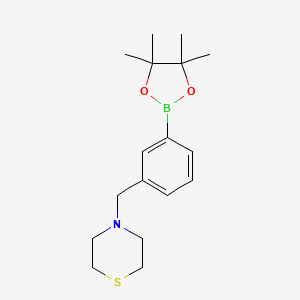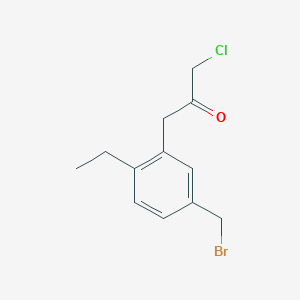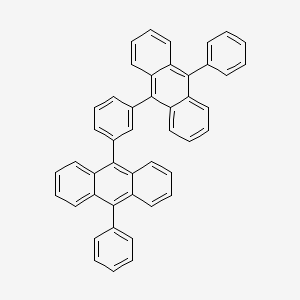
1-Bromo-3-(4-mercaptophenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-(4-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H9BrOS and a molecular weight of 245.14 g/mol . This compound is characterized by the presence of a bromine atom, a mercaptophenyl group, and a propanone moiety. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
The synthesis of 1-Bromo-3-(4-mercaptophenyl)propan-2-one involves several steps. One common method includes the bromination of 3-(4-mercaptophenyl)propan-2-one. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure the selective bromination of the compound .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to enhance efficiency and yield.
Análisis De Reacciones Químicas
1-Bromo-3-(4-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium methoxide, sodium ethoxide, and primary or secondary amines.
Oxidation Reactions: The mercaptophenyl group can be oxidized to form sulfonyl or sulfinyl derivatives. Oxidizing agents such as hydrogen peroxide or potassium permanganate are typically used.
Reduction Reactions: The carbonyl group in the propanone moiety can be reduced to form alcohols. Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-Bromo-3-(4-mercaptophenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and protein modification due to its reactive bromine and mercapto groups.
Medicine: Research has explored its potential as a precursor for the development of new drugs, particularly those targeting cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mecanismo De Acción
The mechanism of action of 1-Bromo-3-(4-mercaptophenyl)propan-2-one involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The mercaptophenyl group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. These interactions can modulate enzymatic activity and cellular pathways .
Comparación Con Compuestos Similares
1-Bromo-3-(4-mercaptophenyl)propan-2-one can be compared with other similar compounds, such as:
3-Bromo-1-(4-bromophenyl)propan-1-one: This compound has two bromine atoms and is used in similar substitution reactions.
1-Bromo-3-(4-hydroxyphenyl)propan-2-one: This compound has a hydroxy group instead of a mercapto group, leading to different reactivity and applications.
1-Bromo-3-(4-nitrophenyl)propan-2-one: The presence of a nitro group in this compound makes it useful in the synthesis of nitroaromatic compounds.
The uniqueness of this compound lies in its combination of bromine and mercapto groups, which provide distinct reactivity and versatility in chemical synthesis .
Propiedades
Fórmula molecular |
C9H9BrOS |
|---|---|
Peso molecular |
245.14 g/mol |
Nombre IUPAC |
1-bromo-3-(4-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H9BrOS/c10-6-8(11)5-7-1-3-9(12)4-2-7/h1-4,12H,5-6H2 |
Clave InChI |
UQZKIGCEWQBWJB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC(=O)CBr)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-1h-pyrido[2,3-b][1,4]thiazin-2(3h)-one](/img/structure/B14035338.png)

